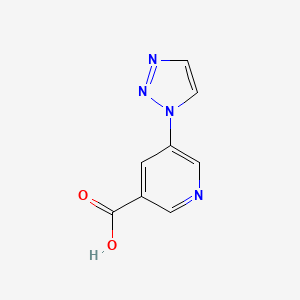
5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid is a compound that belongs to the class of 1H-1,2,3-triazole analogs . These analogs have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . They have shown moderate inhibition potential against carbonic anhydrase-II enzyme .
Synthesis Analysis
The synthesis of these triazole analogs was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules . All newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Molecular Structure Analysis
The structures of these compounds were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The reaction of α-carbonylphosphoranes with model mesyl azide, leading to 1,5-disubstituted triazoles proceeds via a non-concerted cycloaddition, while the reaction leading to 1,4-disubstituted triazoles proceeds via a concerted azide cycloaddition .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
1,2,3-Triazoles have garnered significant attention in drug discovery due to their diverse biological activities. The 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid scaffold can serve as a valuable building block for designing novel drugs. Researchers have explored its potential as an anticonvulsant, antibiotic, and anticancer agent . By modifying substituents on the triazole ring, scientists can fine-tune its pharmacological properties.
Click Chemistry and Bioconjugation
The 1,2,3-triazole motif is a cornerstone of click chemistry—a powerful synthetic approach for rapid and efficient chemical reactions. Researchers use this strategy to link biomolecules, such as proteins or nucleic acids, to other functional entities. The 5-(triazol-1-yl)pyridine-3-carboxylic acid can participate in click reactions, enabling bioconjugation and the creation of bioactive probes .
Supramolecular Chemistry and Materials Science
Supramolecular chemistry exploits non-covalent interactions to create functional assemblies. The 1,2,3-triazole moiety’s ability to engage in hydrogen bonding and π-π stacking makes it useful for constructing supramolecular architectures. Researchers have incorporated 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid derivatives into metal-organic frameworks (MOFs) and coordination polymers with interesting properties .
Fluorescent Imaging and Sensors
Fluorescent probes based on 1,2,3-triazoles find applications in cellular imaging and biosensing. The 5-(triazol-1-yl)pyridine-3-carboxylic acid scaffold can be functionalized with fluorophores, allowing visualization of specific cellular processes or analytes. Researchers have explored its use in detecting metal ions, pH changes, and enzyme activity .
Polymer Chemistry and Materials Design
Functional polymers often incorporate 1,2,3-triazole units for their stability and versatility. The 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid can serve as a monomer in polymerization reactions. These polymers find applications in drug delivery, coatings, and materials with tailored properties .
Organocatalysis and Synthetic Methodology
Researchers have developed efficient synthetic routes to access 1,2,3-triazoles. Notably, L-proline-catalyzed reactions and organocatalytic enamine azide reactions have been employed to construct these heterocycles. The 5-(triazol-1-yl)pyridine-3-carboxylic acid can be synthesized using these methodologies .
Wirkmechanismus
Target of Action
The primary target of 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations.
Mode of Action
5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid acts as a selective inhibitor of SIRT3 . It interacts with SIRT3, inhibiting its activity. The IC50 values for SIRT1, SIRT2, SIRT3 are 88 nM, 92 nM, 16 nM respectively , indicating a higher selectivity towards SIRT3.
Zukünftige Richtungen
These compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II . Therefore, they could be further explored for their potential in pharmaceutical applications.
Eigenschaften
IUPAC Name |
5-(triazol-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-3-7(5-9-4-6)12-2-1-10-11-12/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPDNQMQMIOGHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)C2=CN=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid | |
CAS RN |
1784571-75-0 |
Source


|
| Record name | 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Oxan-4-yl)-2-oxoethyl] benzoate](/img/structure/B2468132.png)


![5-(4-chlorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2468136.png)



![2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2468141.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2468145.png)
![methyl N-(3-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate](/img/structure/B2468148.png)


